
6-Bromo-2-fluoro-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-fluoro-3-methoxyaniline: is an organic compound with the molecular formula C7H7BrFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-methoxyaniline typically involves the halogenation and methoxylation of aniline derivatives. One common method is the nitration of aniline followed by reduction to form the corresponding aminobenzene derivative. This intermediate can then undergo halogenation with bromine and fluorine sources under controlled conditions to introduce the desired substituents. The final step involves methoxylation using methanol and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes batch or continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-fluoro-3-methoxyaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substituted Anilines: Formed through nucleophilic substitution.
Quinones: Formed through oxidation.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Chemistry: 6-Bromo-2-fluoro-3-methoxyaniline is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is used in the production of dyes, pigments, and polymers. It is also employed in the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-methoxyaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins .
Comparison with Similar Compounds
- 3-Bromo-2-fluoro-6-methoxyaniline
- 2-Bromo-6-fluoro-3-methoxyaniline
- 3-Fluoro-2-methoxyaniline
Comparison: 6-Bromo-2-fluoro-3-methoxyaniline is unique due to the specific positioning of its substituents, which can affect its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
6-bromo-2-fluoro-3-methoxyaniline |
InChI |
InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 |
InChI Key |
NPYDTHSKDKWXLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
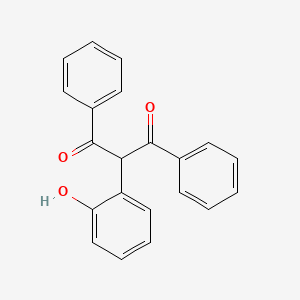
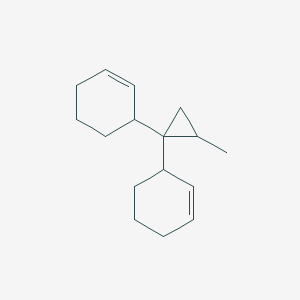
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
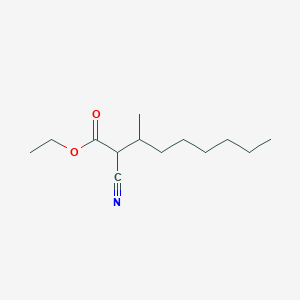
![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)
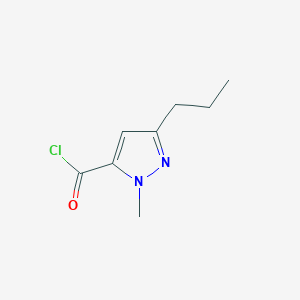
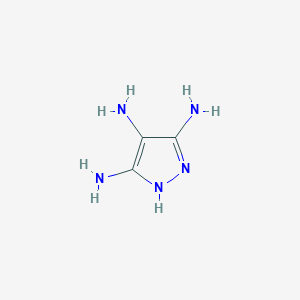
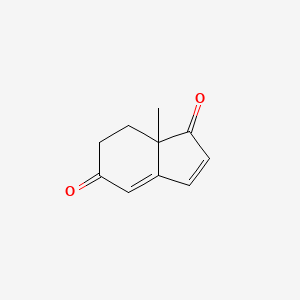
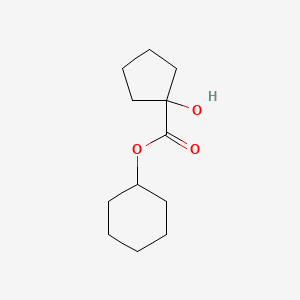

![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)

